![molecular formula C26H27FN6OS B2936398 (4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone CAS No. 1207015-75-5](/img/structure/B2936398.png)
(4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone
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Description
(4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C26H27FN6OS and its molecular weight is 490.6. The purity is usually 95%.
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Biological Activity
The compound (4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps typically include:
-
Formation of the Piperazine Derivative :
- Utilizing 2,5-dimethylphenyl as a substituent on piperazine.
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Triazole and Thiazole Integration :
- The incorporation of 4-fluorophenyl and methylthiazol moieties through coupling reactions.
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Final Functionalization :
- The methanone group is introduced at the final stage to yield the target compound.
Spectroscopic methods such as NMR and mass spectrometry are employed for structural confirmation.
Antimicrobial Properties
Research has indicated that compounds containing piperazine and thiazole rings exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that triazole derivatives can have minimum inhibitory concentrations (MIC) against various bacterial strains. A related compound demonstrated an MIC of 3.12 µM against Staphylococcus aureus, indicating potential efficacy against gram-positive bacteria .
Antitumor Activity
Thiazole derivatives have been noted for their antitumor properties. Compounds structurally similar to the target compound have shown:
- Cytotoxic Effects : Certain thiazole-containing compounds exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting that modifications in the thiazole structure can enhance cytotoxicity .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that piperazine derivatives can inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways.
- Receptor Modulation : The presence of the piperazine moiety may allow for interaction with neurotransmitter receptors, potentially offering neuropharmacological effects.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies focusing on similar compounds:
- Study on Anticonvulsant Activity : A related piperazine derivative showed significant anticonvulsant properties in animal models, suggesting its utility in neurological disorders .
- Antimicrobial Screening : A series of synthesized triazole derivatives were evaluated for their antimicrobial properties, with some showing promising results against resistant strains of bacteria .
- Cytotoxicity Assessment : Various thiazole derivatives were tested against cancer cell lines, revealing structure-activity relationships that highlight the importance of specific substituents for enhancing activity .
Data Summary Table
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN6OS/c1-16-5-6-17(2)22(15-16)31-11-13-32(14-12-31)26(34)24-18(3)28-25(35-24)23-19(4)33(30-29-23)21-9-7-20(27)8-10-21/h5-10,15H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLLHHYBHXPDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=C(N=C(S3)C4=C(N(N=N4)C5=CC=C(C=C5)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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